physicochemical properties of 2,7-Dimethyl-9h-fluoren-9-one
physicochemical properties of 2,7-Dimethyl-9h-fluoren-9-one
An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dimethyl-9h-fluoren-9-one
Abstract
This technical guide provides a comprehensive overview of the , a key derivative of the 9-fluorenone scaffold. While experimental data for this specific molecule is not extensively published, this document, written from the perspective of a Senior Application Scientist, outlines the established analytical methodologies required for its full characterization. By leveraging data from the parent compound, 9-fluorenone, we will establish expected properties and provide detailed, field-proven protocols for their empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for synthesizing, purifying, and characterizing this and similar fluorenone derivatives. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of not just the "how," but the "why."
Introduction to the Fluorenone Scaffold
The 9-fluorenone core is a privileged structure in medicinal chemistry and materials science. Comprising a planar, tricyclic aromatic system with a central ketone, this scaffold possesses a unique combination of electronic and structural features. The electron-withdrawing nature of the carbonyl group and the electron-rich aromatic rings make fluorenone derivatives versatile building blocks.[1] They are foundational to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and a range of pharmacologically active agents, including anticancer and antiviral compounds.[2]
Functionalization at the 2 and 7 positions of the fluorene ring is a common strategy to tune the molecule's electronic properties, solubility, and biological activity. The introduction of methyl groups, as in 2,7-Dimethyl-9h-fluoren-9-one, is expected to enhance lipophilicity and solubility in organic solvents, while subtly modifying the electronic landscape of the molecule, which can influence its performance in materials science applications or its interaction with biological targets.
Proposed Synthesis and Purification
To characterize a compound, a pure sample is paramount. While various synthetic routes to fluorenone derivatives exist, a reliable method for preparing 2,7-Dimethyl-9h-fluoren-9-one begins with the oxidation of the corresponding hydrocarbon, 2,7-dimethylfluorene. This approach is analogous to the industrial synthesis of the parent 9-fluorenone.[3]
Experimental Protocol: Oxidation of 2,7-Dimethylfluorene
This protocol is a self-validating system; the purity of the final product, confirmed by the characterization methods in Section 4.0, validates the success of the synthesis and purification.
Rationale: The choice of air or oxygen as the oxidant with a basic catalyst (like NaOH or KOH) in a polar aprotic solvent (like DMSO) is a well-established, efficient, and cost-effective method for oxidizing the acidic C9-H of the fluorene moiety to a ketone.[3][4] The base deprotonates the C9 position to form the fluorenyl anion, which then reacts with oxygen.
Step-by-Step Methodology:
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Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a gas inlet tube, charge 2,7-dimethylfluorene (1 equivalent), sodium hydroxide (2 equivalents), and dimethyl sulfoxide (DMSO).
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Reaction Execution: Heat the mixture to 80-100°C while bubbling a steady stream of air or oxygen through the solution via the gas inlet tube.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot and the appearance of a new, more polar spot (the ketone product) indicates reaction progression.
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Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water, which will precipitate the crude product.
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Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove residual DMSO and base.
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Purification: The primary purification method is recrystallization. The choice of solvent is critical. Given the expected increase in lipophilicity, a solvent system like ethanol/water or toluene/heptane is a logical starting point. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals. The purity should be assessed by melting point analysis and HPLC.
Core Physicochemical Properties: A Comparative Analysis
The addition of two methyl groups to the 9-fluorenone backbone will predictably alter its physical properties. The following table compares the known, experimentally determined properties of the parent 9-fluorenone with the predicted properties of 2,7-Dimethyl-9h-fluoren-9-one.
| Property | 9-Fluorenone (Parent Compound) | 2,7-Dimethyl-9h-fluoren-9-one (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₃H₈O[5] | C₁₅H₁₂O | Addition of two CH₂ groups. |
| Molecular Weight | 180.20 g/mol [5] | 208.26 g/mol | Calculated based on the molecular formula. |
| Appearance | Bright yellow crystalline solid[2][3] | Yellow crystalline solid | The core chromophore is retained. |
| Melting Point | 80-84 °C[3][6] | Higher than 84 °C | Increased molecular weight and van der Waals forces typically raise the melting point, assuming crystal packing is not significantly disrupted. |
| Boiling Point | 341.5 - 343.1 °C[6][7] | Higher than 342 °C | Increased molecular weight and intermolecular forces will increase the energy required for vaporization. |
| Water Solubility | Insoluble[2][4][7] | Highly Insoluble | The addition of two lipophilic methyl groups will further decrease its affinity for water. |
| Organic Solvent Solubility | Soluble in alcohol, ether, acetone, benzene, toluene[5][7] | Very soluble in nonpolar organic solvents | Enhanced lipophilicity will improve solubility in solvents like toluene, hexane, and dichloromethane. |
| LogP (Octanol/Water) | 3.58[5] | > 3.6 | The octanol/water partition coefficient (LogP) will increase due to the added hydrophobic methyl groups. |
Experimental Protocols for Full Characterization
The following protocols provide robust, standardized methods for determining the key .
Melting Point Determination (Thomas-Hoover Method)
Causality: The melting point is a critical indicator of purity. A sharp melting range (typically < 1°C) suggests a highly pure compound, while a broad or depressed range indicates the presence of impurities.
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Load a small, dry sample of the recrystallized product into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the sample rapidly to about 15°C below the expected melting point.
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Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
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Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Solubility Assessment (Thermodynamic Equilibrium Method)
Causality: Quantifying solubility is essential for applications in drug delivery (aqueous solubility) and materials processing (organic solvent solubility). This method ensures that a true equilibrium is reached.
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Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, ethanol, toluene) in a sealed vial.
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Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
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Centrifuge the suspension to pellet the excess solid.
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Carefully extract a known volume of the supernatant.
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Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical technique, such as UV-Vis spectroscopy or HPLC.
Determination of the Partition Coefficient (LogP) by Shake-Flask Method (OECD 107)
Causality: LogP is a measure of a compound's lipophilicity, a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
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Prepare a stock solution of the compound in n-octanol.
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Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the layers to separate. This step is crucial to prevent volume changes during the experiment.
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Add a known volume of the stock solution to a separatory funnel containing a known volume of the pre-saturated water.
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Shake the funnel vigorously for 5-10 minutes to allow for partitioning of the solute between the two phases.
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Allow the layers to separate completely.
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Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., UV-Vis or HPLC).
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Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic Analysis
Causality: A full spectroscopic profile provides unambiguous structural confirmation.
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FTIR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of key functional groups. Expect a strong C=O stretch for the ketone around 1700-1720 cm⁻¹ and C-H stretches for the aromatic and methyl groups.[8]
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¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the electronic environment of protons. Expect singlets for the two equivalent methyl groups and a series of doublets and doublets of doublets in the aromatic region, confirming the 2,7-substitution pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows all unique carbon atoms. Expect a signal for the carbonyl carbon downfield (>190 ppm), signals for the methyl carbons upfield (~20-25 ppm), and a set of signals for the aromatic carbons.
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Mass Spectrometry (MS): Confirms the molecular weight. The molecular ion peak (M+) should correspond to the calculated molecular weight of 208.26.
Visualization of Structure and Properties
Diagrams provide a clear visual representation of the molecule's structure, synthesis, and the relationship between its form and function.
Caption: Proposed workflow for the synthesis and purification.
Sources
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- 2. Fluorenone - Wikipedia [en.wikipedia.org]
- 3. 9-Fluorenone | 486-25-9 [chemicalbook.com]
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- 5. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 9H-fluoren-9-one [chemister.ru]
- 8. 2,7-Dihydroxy-9-fluorenone synthesis - chemicalbook [chemicalbook.com]
